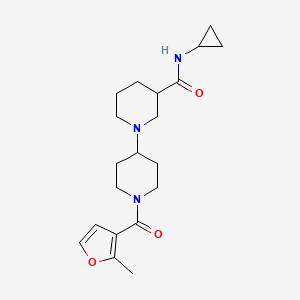![molecular formula C12H13N3O2S B6078434 5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone, commonly known as TPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TPOP belongs to the class of oxadiazole derivatives and has a piperidinone ring in its structure. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of TPOP is not fully understood. However, it is believed that TPOP exerts its biological activity through the inhibition of certain enzymes and proteins. For example, TPOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
TPOP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TPOP inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. TPOP has also been found to exhibit antibacterial activity against Gram-positive bacteria. In addition, TPOP has been shown to act as a catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TPOP in laboratory experiments is its high reactivity and selectivity. TPOP has been found to be an effective catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols. However, one of the limitations of using TPOP is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of TPOP. One area of research is the development of TPOP-based catalysts for various reactions. Another area of research is the investigation of the anti-tumor and anti-inflammatory properties of TPOP in vivo. In addition, the synthesis of TPOP derivatives with improved solubility and biological activity is an area of ongoing research.
Synthesemethoden
The synthesis of TPOP can be achieved through a multi-step process involving the reaction of 3-(3-thienylmethyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
TPOP has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, TPOP has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In biochemistry, TPOP has been used as a catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols. In material science, TPOP has been used as a precursor for the synthesis of metal-organic frameworks (MOFs).
Eigenschaften
IUPAC Name |
5-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11-2-1-9(6-13-11)12-14-10(15-17-12)5-8-3-4-18-7-8/h3-4,7,9H,1-2,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOLDUCASQOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=NC(=NO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6078356.png)
![1-(3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6078364.png)
![N-([(4-fluorophenyl)amino]{[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methylene)benzamide](/img/structure/B6078365.png)
![3,5-dihydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6078371.png)
![N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B6078436.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)